

Application Notes and Protocols for Cefteram Dosage Determination in Pediatric Studies

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Compound of Interest

Compound Name: Cefteram

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and methodologies for determining the appropriate dosage of **Cefteram** in pediatric populations. The following sections detail clinical data, experimental protocols, and relevant biological pathways to guide researchers in designing and conducting pediatric studies for this third-generation oral cephalosporin.

Clinical and Pharmacokinetic Data Summary

Cefteram, administered as the prodrug **Cefteram Pivoxil**, has been evaluated in pediatric patients for various bacterial infections. The dosage is primarily determined based on the patient's age and weight, with pharmacokinetic parameters guiding the optimization of treatment regimens.

Table 1: Summary of Cefteram Pivoxil Dosing and Pharmacokinetics in Pediatric Patients

Parameter	Patient Population	Dosage Regimen	Pharmacokinetic Profile	Clinical Efficacy	Adverse Events
Dosing Range	8 months to 9 years	7.5-20.1 mg/kg/day	-	Effective in treating tonsillitis, pharyngitis, otitis media, scarlet fever, bronchopneumonia, lymphadenitis, urinary tract infections, vaginitis, and staphylococcal scalded skin syndrome.[1]	Elevated GOT and GPT in some cases.[1]
Single Dose PK	2 to 11 years (fasting)	1.5 mg/kg	Cmax: 0.92-1.05 µg/mL (mean 0.99 µg/mL) at 1-2 hours.[1] Urinary Excretion (8h): 8.9-14.7%. [1]	-	-
3 mg/kg	Cmax: 1.12-1.38 µg/mL (mean 1.25 µg/mL) at 1-2 hours.[1] Urinary Excretion (8h): 13.0-	-	-	-	-

				23.1% (mean 18.4%). [1]
6 mg/kg				Cmax: 0.66-2.1 µg/mL (mean 1.17 µg/mL) at 1-2 hours. [1] Urinary Excretion (8h): 6.3-8.7%. [1]
Granule Formulation	8 years 3 months to 10 years 10 months	1.5, 3.0, and 6.0 mg/kg (single dose)	Serum and urinary concentrations determined by bioassay and HPLC. [2]	A mean daily dose of 3.3 mg/kg divided 3-4 times a day for an average of 8 days was clinically effective. [2]

Experimental Protocols

Protocol for a Pediatric Pharmacokinetic and Safety Study of Oral Cefteram Pivoxil

Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single oral dose of **Cefteram Pivoxil** in pediatric patients with bacterial infections.

Study Design: An open-label, single-dose pharmacokinetic study.

Patient Population:

- Inclusion Criteria:
 - Male or female patients aged 6 months to 12 years.

- Diagnosed with a bacterial infection requiring antibiotic treatment.
- Weight \geq 5 kg.
- Written informed consent from a parent or legal guardian.
- Exclusion Criteria:
 - Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.
 - History of significant renal, hepatic, or gastrointestinal disease.
 - Use of any other antibiotic within 72 hours prior to study drug administration.
 - Inability to tolerate oral medication.

Drug Administration:

- Patients will fast for at least 4 hours before and 2 hours after drug administration.
- A single oral dose of **Cefteram** Pivoxil granules will be administered based on body weight (e.g., 3 mg/kg).
- The granules will be suspended in a small amount of water or fruit juice and administered immediately. The container should be rinsed with a small amount of liquid and also administered to ensure the full dose is received.[3][4]

Pharmacokinetic Blood Sampling:

- Blood samples (approximately 1 mL each) will be collected via an indwelling catheter or direct venipuncture at the following time points:
 - 0 hours (pre-dose)
 - 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.

Sample Handling and Analysis:

- Blood samples will be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
- Plasma will be separated by centrifugation within 30 minutes of collection.
- Plasma samples will be stored at -80°C until analysis.
- **Cefteram** concentrations in plasma will be determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Safety Assessments:

- Adverse events will be monitored throughout the study.
- Vital signs will be recorded at regular intervals.
- A physical examination will be performed at screening and at the end of the study.

Protocol for Quantification of Cefteram in Pediatric Plasma using HPLC-UV

Objective: To provide a validated method for the quantitative analysis of **Cefteram** in human plasma.

Materials and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase analytical column.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Purified water.
- Phosphoric acid or other suitable buffer components.

- **Cefteram** reference standard.
- Internal standard (e.g., another cephalosporin not co-administered).

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20:80 v/v), with the pH adjusted to an acidic range (e.g., 3.0) with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.

Sample Preparation (Protein Precipitation):

- To 200 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate plasma proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject the reconstituted sample into the HPLC system.

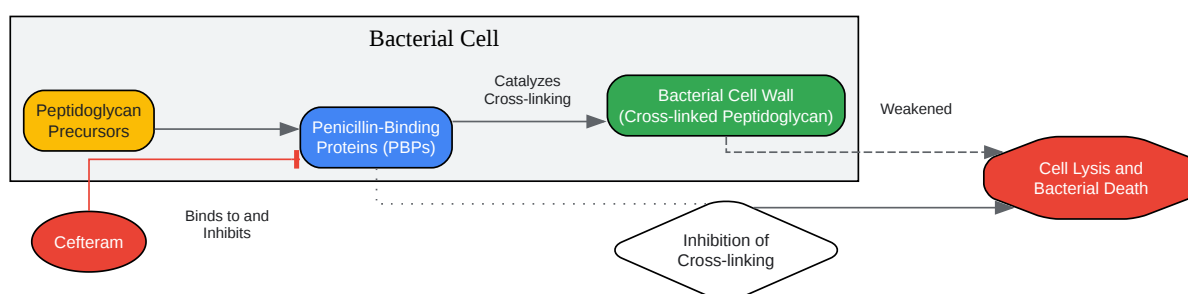
Validation Parameters:

- The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefteram, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[5][6][7] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][6]

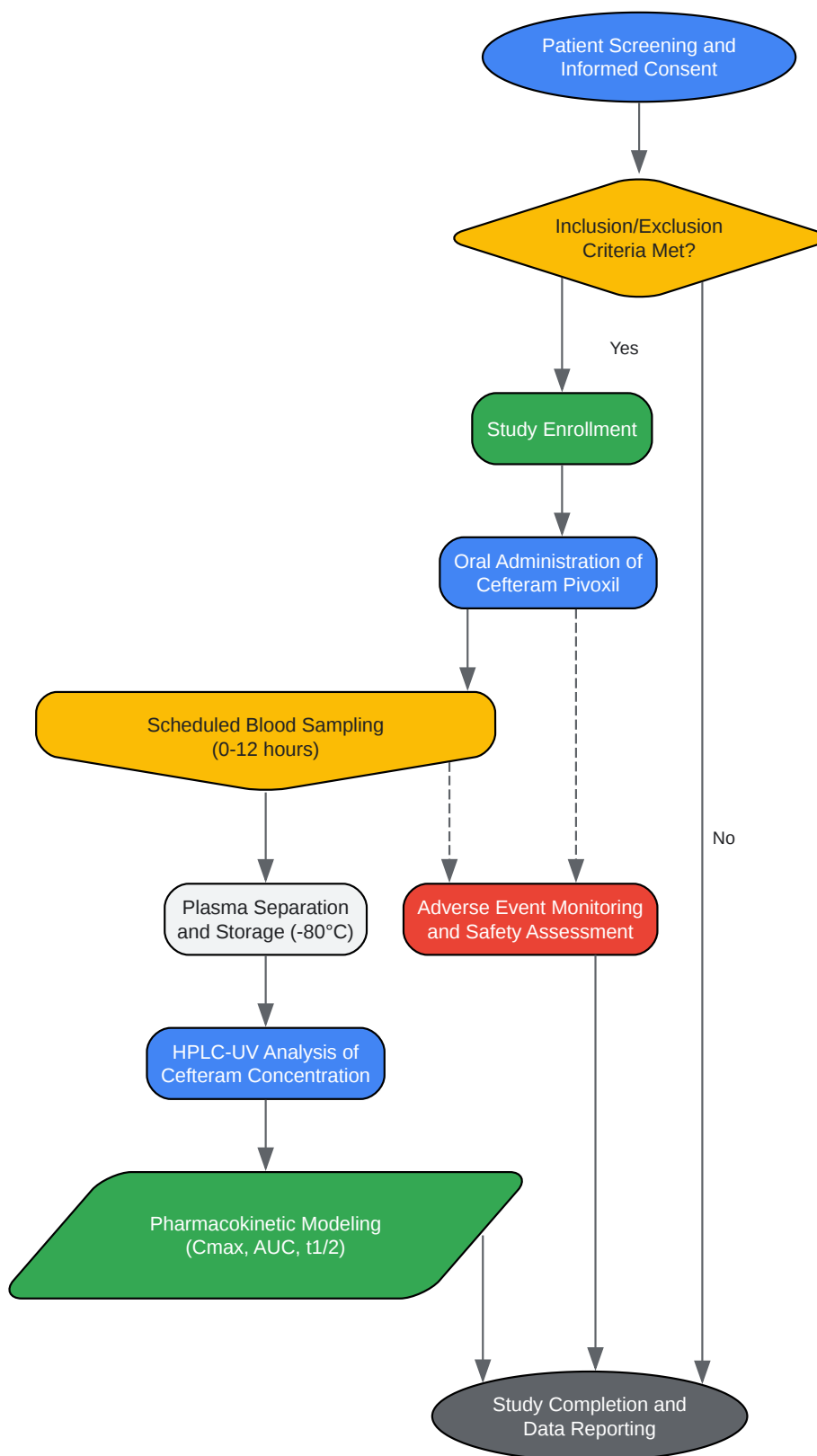


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Caption: Mechanism of **Cefteram**'s bactericidal action.

Experimental Workflow for a Pediatric Cefteram PK Study

The following diagram illustrates a typical workflow for a pediatric pharmacokinetic study of **Cefteram**.

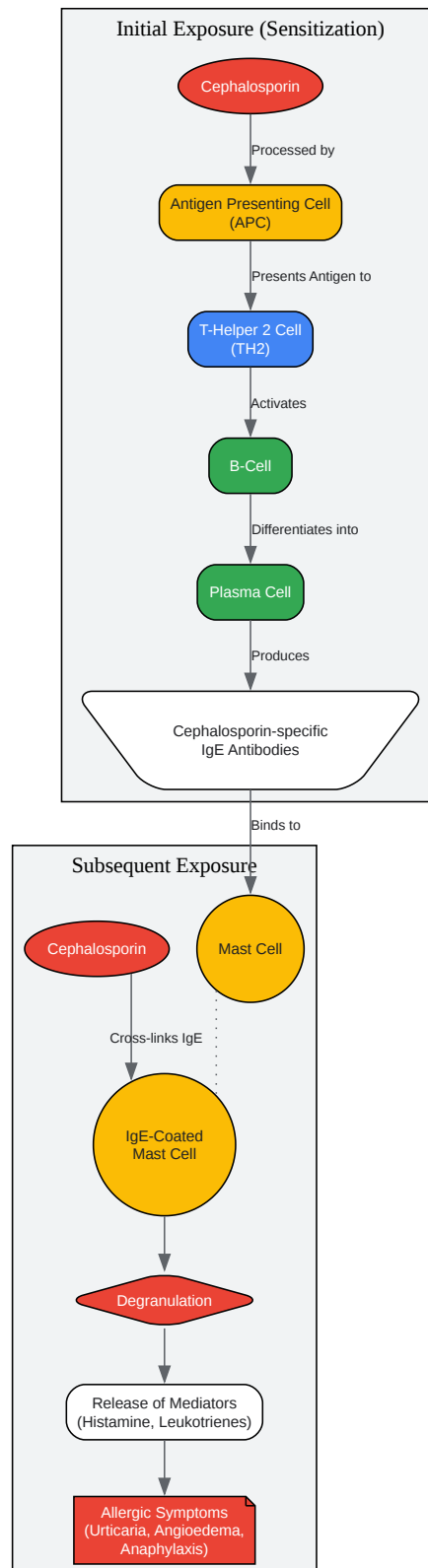


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Caption: Workflow for a pediatric **Cefteram** pharmacokinetic study.

IgE-Mediated Hypersensitivity Reaction Pathway

Cephalosporins, including **Cefteram**, can induce IgE-mediated hypersensitivity reactions in susceptible individuals. This is a common adverse effect of beta-lactam antibiotics.



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Caption: Pathway of IgE-mediated hypersensitivity to cephalosporins.

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